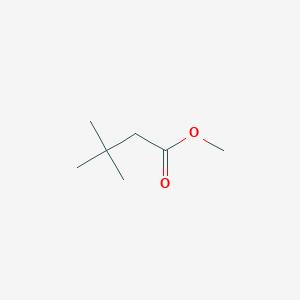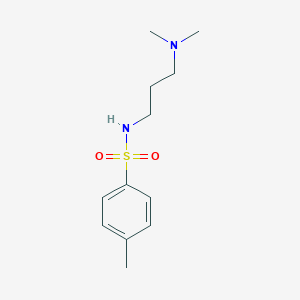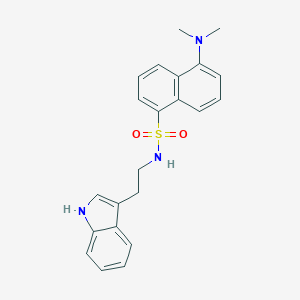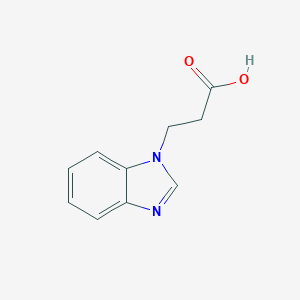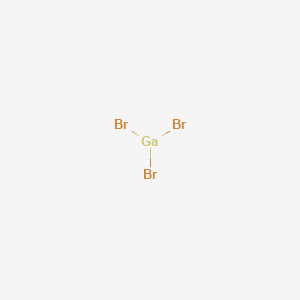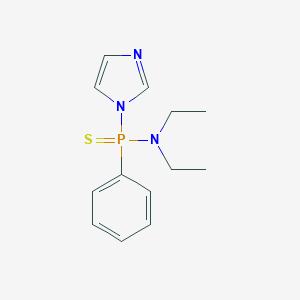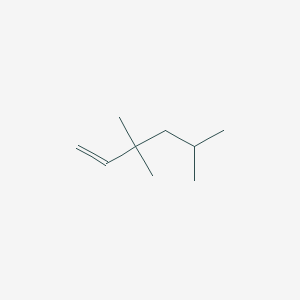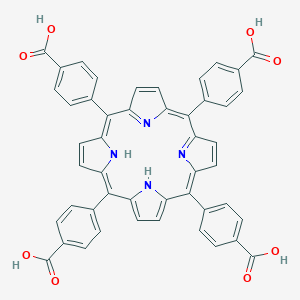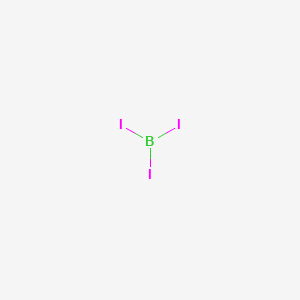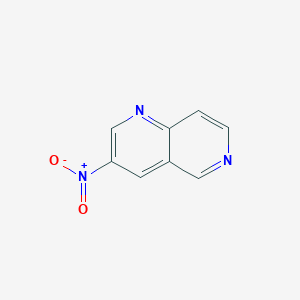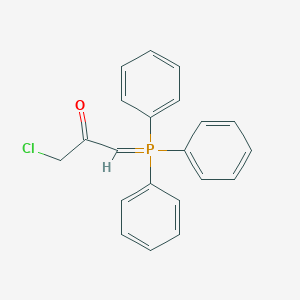
2-丙酮,1-氯-3-(三苯基膦亚基)-
描述
Synthesis Analysis
The synthesis of similar phosphorus ylides involves the reaction between specific chloro compounds and alkyl (triphenylphosphoranylidene) acetates. These compounds are characterized by their reaction mechanisms and spectroscopic properties. Notably, the synthesis process has been refined over time, contributing to the development of novel compounds with enhanced characteristics (Üngören et al., 2009).
Molecular Structure Analysis
The molecular structure of these compounds is elucidated through crystal structure analysis and theoretical calculations. Single crystal X-ray diffraction is a common method used to determine the geometrical parameters of synthesized compounds, providing insights into their molecular geometry and stability. The study of their molecular structure plays a crucial role in understanding their reactivity and potential applications (Üngören et al., 2009).
Chemical Reactions and Properties
Compounds like 2-Propanone, 1-chloro-3-(triphenylphosphoranylidene)-, participate in a variety of chemical reactions, leading to the formation of heterocyclic structures and other complex molecules. These reactions are often characterized by high yields and stereospecificities, making them valuable in the synthesis of other significant organic compounds (Karatholuvhu & Fuchs, 2004).
科学研究应用
Application 1: Synthesis of 5-Chloro-2-Pentanone
- Scientific Field : Organic Chemistry
- Summary of the Application : Triphosgene is used as an efficient chlorination reagent for the synthesis of 5-chloro-2-pentanone from 3-acetyl-1-propanol . 5-Chloro-2-pentanone and its derivatives are widely utilized in the pharmaceutical and agrochemical industry .
- Methods of Application or Experimental Procedures : A new catalytic approach was proposed to convert 3-acetyl-1-propanol to 5-chloro-2-pentanone using bis (trichloromethyl)carbonate (triphosgene, BTC) as the efficient chlorine source . Various qualitative and quantitative nuclear magnetic resonance techniques (1H, 13C NMR), especially 1D selective gradient total correlation spectroscopy (Sel-TOCSY) and 2D heteronuclear single quantum correlation (1H-13C HSQC) were used in the process . The reaction conditions, such as temperature, time, mole ratio, solvent as well as initiator were optimized .
- Results or Outcomes : Experiment results showed that the yield of 5-chloro-2-pentanone reached a maximum of 97.93% in 1,2-dichloroethane at 80 °C after 2 h under the initiation of N,N-dimethylacetamide, and the optimal molar ratio of 3-acetyl-1-propanol to BTC was 1:0.4 . The reaction mechanism was proposed and confirmed accordingly .
Application 2: Enantioselective Synthesis of Indane Derivatives
- Scientific Field : Organic Chemistry
- Summary of the Application : Triphosgene is used as a reactant in cascade reactions of enals for the enantioselective synthesis of indane derivatives .
- Methods of Application or Experimental Procedures : The specific experimental procedures are not detailed in the source, but typically involve the reaction of enals with triphosgene under controlled conditions .
- Results or Outcomes : The outcomes of these reactions are indane derivatives, which are synthesized in an enantioselective manner .
Application 3: Synthesis of α-Branched Indoles
- Scientific Field : Organic Chemistry
- Summary of the Application : Triphosgene is used in enantioselective conjugate addition for the synthesis of α-branched indoles .
- Methods of Application or Experimental Procedures : The specific experimental procedures are not detailed in the source, but typically involve the reaction of indoles with triphosgene under controlled conditions .
- Results or Outcomes : The outcomes of these reactions are α-branched indoles, which are synthesized in an enantioselective manner .
Application 4: Synthesis of 1,2-dioxanes with Antitrypanosomal Activity
- Scientific Field : Medicinal Chemistry
- Summary of the Application : Triphosgene is used in the synthesis of 1,2-dioxanes with antitrypanosomal activity . These compounds are being studied for their potential use in treating diseases caused by Trypanosoma parasites, such as African sleeping sickness .
- Methods of Application or Experimental Procedures : The specific experimental procedures are not detailed in the source, but typically involve the reaction of certain organic compounds with triphosgene under controlled conditions .
- Results or Outcomes : The outcomes of these reactions are 1,2-dioxanes, which have shown antitrypanosomal activity in preliminary studies .
Application 5: Asymmetric Allylboration for Enantioselective Synthesis of (+)-Awajanomycin
- Scientific Field : Organic Chemistry
- Summary of the Application : Triphosgene is used in asymmetric allylboration for the enantioselective synthesis of (+)-awajanomycin , a natural product with potential medicinal properties .
- Methods of Application or Experimental Procedures : The specific experimental procedures are not detailed in the source, but typically involve the reaction of certain organic compounds with triphosgene under controlled conditions .
- Results or Outcomes : The outcomes of these reactions are (+)-awajanomycin, which is synthesized in an enantioselective manner .
安全和危害
The safety data sheet for a similar compound, “1-(Triphenylphosphoranylidene)-2-propanone”, indicates that it should be handled with care. Contact with skin and eyes should be avoided, and it should not be inhaled . In case of contact, the affected area should be rinsed immediately with plenty of water . If ingested, the mouth should be cleaned with water and medical attention should be sought . The compound should be stored in a dry, cool, and well-ventilated place .
属性
IUPAC Name |
1-chloro-3-(triphenyl-λ5-phosphanylidene)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClOP/c22-16-18(23)17-24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAMPFDYTBDISG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=CC(=O)CCl)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80301784 | |
| Record name | 2-Propanone, 1-chloro-3-(triphenylphosphoranylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80301784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propanone, 1-chloro-3-(triphenylphosphoranylidene)- | |
CAS RN |
13605-66-8 | |
| Record name | 1-Chloro-3-(triphenylphosphoranylidene)-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13605-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanone, 1-chloro-3-(triphenylphosphoranylidene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013605668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13605-66-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146374 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propanone, 1-chloro-3-(triphenylphosphoranylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80301784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-3-(triphenyl phosphoranylidene)propan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



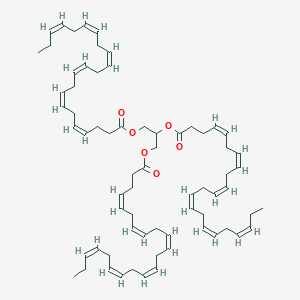
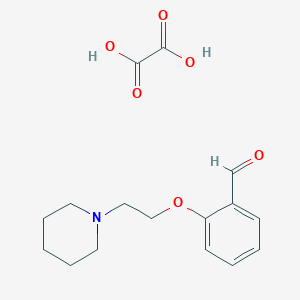
![Benzene, 1,4-bis[2-(2-methylphenyl)ethenyl]-](/img/structure/B77584.png)
